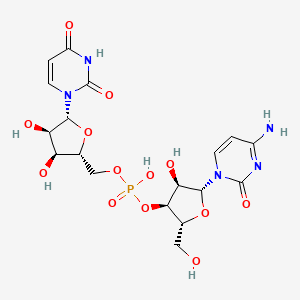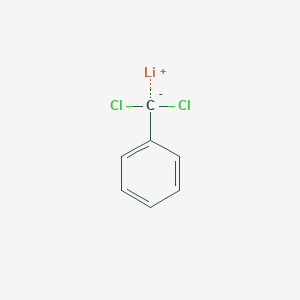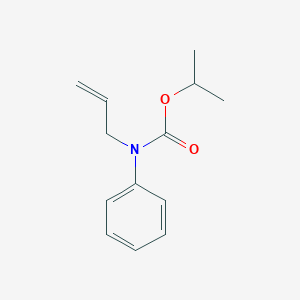
Propan-2-yl phenyl(prop-2-en-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl phenyl(prop-2-en-1-yl)carbamate is a chemical compound with the molecular formula C₁₀H₁₃NO₂. It is known for its unique structure, which includes a phenyl group, an isopropyl group, and an allyl carbamate group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl phenyl(prop-2-en-1-yl)carbamate typically involves the reaction of phenyl isocyanate with isopropyl alcohol and allyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Phenyl isocyanate reacts with isopropyl alcohol to form phenyl isopropylcarbamate.
Step 2: Phenyl isopropylcarbamate is then reacted with allyl alcohol to form this compound.
The reaction conditions typically involve the use of a catalyst, such as a base or an acid, to facilitate the reaction. The temperature and pressure are carefully controlled to optimize the yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high efficiency and purity of the final product. The industrial production methods are designed to minimize waste and reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl phenyl(prop-2-en-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl isopropylcarbamate oxides, while reduction can produce phenyl isopropylamine derivatives.
Scientific Research Applications
Propan-2-yl phenyl(prop-2-en-1-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Propan-2-yl phenyl(prop-2-en-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research, and further studies are needed to fully elucidate the mechanism of action.
Comparison with Similar Compounds
Propan-2-yl phenyl(prop-2-en-1-yl)carbamate can be compared with other similar compounds, such as:
Phenyl isopropylcarbamate: Lacks the allyl group, which may affect its reactivity and biological activity.
Allyl phenylcarbamate: Lacks the isopropyl group, which may influence its chemical properties.
Phenyl carbamate: A simpler structure that may have different applications and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
6301-15-1 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
propan-2-yl N-phenyl-N-prop-2-enylcarbamate |
InChI |
InChI=1S/C13H17NO2/c1-4-10-14(13(15)16-11(2)3)12-8-6-5-7-9-12/h4-9,11H,1,10H2,2-3H3 |
InChI Key |
LXHXEHXMINQYDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)N(CC=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


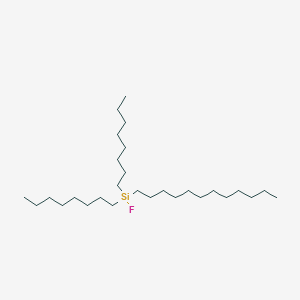
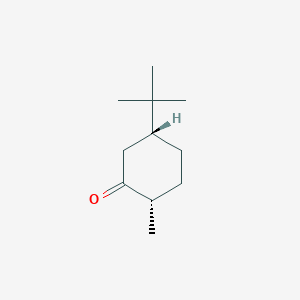

![1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione](/img/structure/B14741459.png)

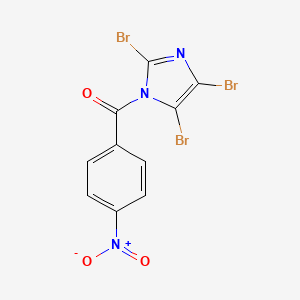

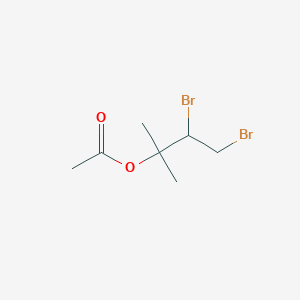
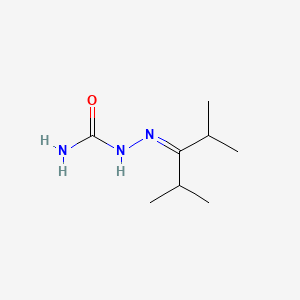
![N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine](/img/structure/B14741497.png)
![1-[2-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B14741500.png)
